

JTV-519 free base molecular weight and formula

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Compound of Interest		
Compound Name:	Jtv-519 free base	
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An In-Depth Technical Guide to JTV-519 (K201)

This technical guide provides a comprehensive overview of the core physicochemical properties, mechanism of action, and experimental applications of JTV-519 (also known as K201), a 1,4-benzothiazepine derivative with significant potential in cardiovascular research. The information is tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

JTV-519 is a synthetic compound investigated for its cardioprotective and antiarrhythmic properties. Its fundamental molecular characteristics are summarized below.

Property	Value	Citation(s)
Chemical Formula	C25H32N2O2S	[1][2][3][4]
Molecular Weight	424.60 g⋅mol ⁻¹	[1][2][3]
IUPAC Name	3-(4-Benzylpiperidin-1-yl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)propan-1-one	[1]
Synonyms	K201	[1][2][5]

Core Mechanism of Action and Signaling Pathways







JTV-519 exerts its primary effects by modulating intracellular calcium (Ca²⁺) handling within cardiomyocytes, specifically by targeting the ryanodine receptor (RyR2) and the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA).

Stabilization of the Ryanodine Receptor (RyR2):

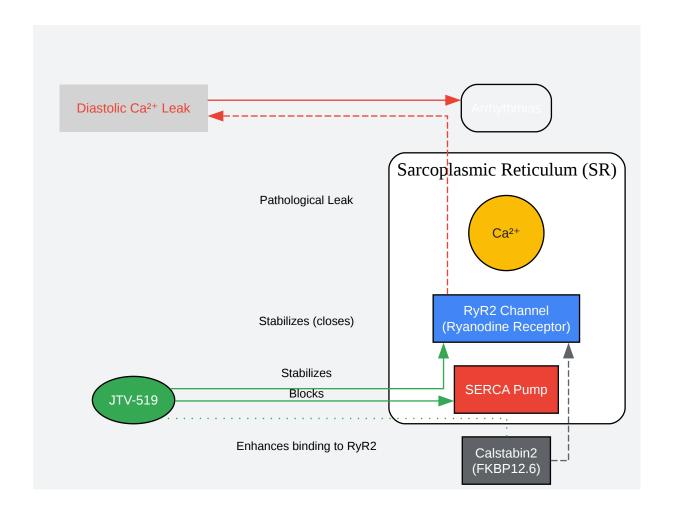
The principal mechanism of JTV-519 involves the stabilization of the RyR2 channel, a critical component of the sarcoplasmic reticulum (SR) responsible for releasing Ca²⁺ to initiate muscle contraction.[1] In pathological conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels can become "leaky," leading to abnormal diastolic Ca²⁺ release from the SR.[1][6] This Ca²⁺ leak can trigger delayed afterdepolarizations and arrhythmias.[7]

JTV-519 binds to RyR2, stabilizing it in the closed conformation.[1][6][8] This action reduces the open probability of the channel during diastole, thereby preventing the inappropriate leak of Ca²⁺ into the cytosol.[1] The stabilization is thought to be mediated, at least in part, by increasing the binding affinity of calstabin2 (also known as FKBP12.6) to the RyR2 complex.[9] [10] Calstabin2 is a regulatory protein that is often depleted from the RyR2 complex in heart failure, contributing to channel dysfunction.[7] By enhancing the calstabin2-RyR2 interaction, JTV-519 helps to restore normal channel function.[9]

Modulation of SERCA:

In addition to its effects on RyR2, JTV-519 has been identified as a Ca²⁺-dependent blocker of the sarcoplasmic reticulum Ca²⁺-stimulated ATPase (SERCA).[2][5][11][12] SERCA is responsible for pumping Ca²⁺ from the cytosol back into the SR, a crucial step for muscle relaxation. The inhibitory effect on SERCA suggests a complex role for JTV-519 in overall Ca²⁺ homeostasis within the cardiomyocyte.





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Mechanism of JTV-519 on cardiomyocyte Ca²⁺ handling.

Experimental Protocols and Methodologies

JTV-519 has been evaluated in a variety of in vitro and in vivo experimental models to elucidate its mechanism and therapeutic potential.

In Vitro Studies:

- Single-Cell Ca²⁺ Imaging: This technique is used to measure intracellular Ca²⁺ transients and spontaneous Ca²⁺ release events (sparks and waves) in isolated cardiomyocytes.
 - Methodology: Cardiomyocytes are isolated from animal models (e.g., murine or human ventricular tissue).[6] The cells are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fluo-4 AM. A confocal laser scanning microscope is used to record line-scan images along

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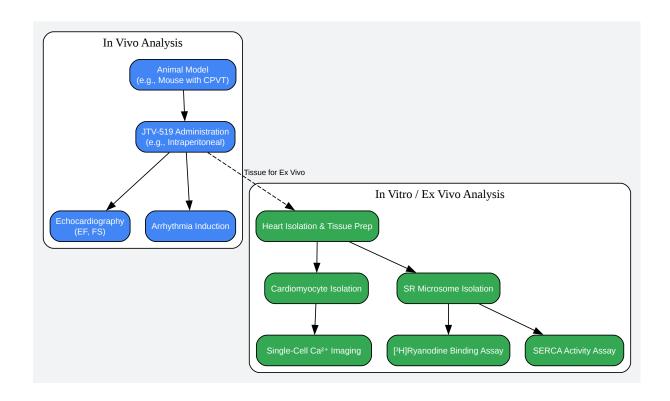
the longitudinal axis of the cell during electrical stimulation. Parameters like systolic and diastolic Ca^{2+} levels, SR Ca^{2+} load, and the frequency of Ca^{2+} sparks are quantified in the presence and absence of JTV-519 (typically at concentrations around 1 μ M).[6][13]

- [³H]Ryanodine Binding Assays: This assay measures the binding affinity of ryanodine to RyR2 channels, which reflects the channel's open state.
 - Methodology: Sarcoplasmic reticulum microsomes are isolated from heart tissue. The
 microsomes are incubated with [³H]ryanodine and varying concentrations of JTV-519. The
 amount of bound radioactivity is measured to determine how JTV-519 affects the
 conformational state of the RyR2 channel.[13][14]
- SERCA Activity Assays: The effect of JTV-519 on SERCA function can be assessed by measuring the rate of Ca²⁺ uptake into isolated SR microsomes.
 - Methodology: Cardiac SR microsomes are prepared, and the rate of Ca²⁺ loading is measured, often using Ca²⁺-sensitive dyes or radioisotopes. K201 has been shown to slow this rate, indicating a potential blocking effect on SERCA.[12]

In Vivo Studies:

- Animal Models of Heart Failure and Arrhythmia: JTV-519 has been tested in animal models, including mice with catecholaminergic polymorphic ventricular tachycardia (CPVT) and dogs with pacing-induced heart failure.[9][14]
 - Methodology: For acute studies, JTV-519 may be administered intravenously (e.g., 0.5mg/kg/h).[3][5] For chronic studies, it can be administered to assess long-term effects on cardiac function. Cardiac function is typically evaluated using echocardiography to measure parameters like ejection fraction (EF) and fractional shortening (FS).[5][9] Arrhythmia susceptibility can be tested through programmed electrical stimulation protocols.





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General experimental workflow for evaluating JTV-519.

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